Eryvarin F

Description

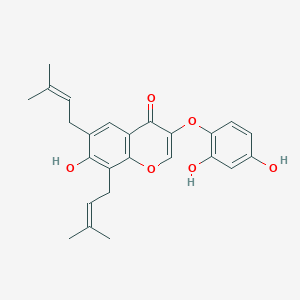

Structure

3D Structure

Properties

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenoxy)-7-hydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-7-16-11-19-24(29)22(31-21-10-8-17(26)12-20(21)27)13-30-25(19)18(23(16)28)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |

InChI Key |

JHEJXUTWJYYRFP-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC=C(C2=O)OC3=C(C=C(C=C3)O)O)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC=C(C2=O)OC3=C(C=C(C=C3)O)O)C |

Synonyms |

3-(2,4-dihydroxyphenoxy)-7-hydroxy-6,8-di(3,3-dimethylallyl)chromen-4-one eryvarin F |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Eryvarin F has been identified as a potent antimicrobial agent, particularly against Gram-positive bacteria. Research indicates that compounds from the Erythrina genus exhibit significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC) Studies :

- This compound has shown effective inhibition against Staphylococcus aureus, with MIC values often ranging from 1 to 600 μg/mL depending on structural modifications .

- A study demonstrated that various flavonoids, including this compound, were tested against multiple bacterial strains, revealing that the presence of hydroxyl groups at specific positions enhances antimicrobial potency .

Antidiabetic Potential

This compound has also been studied for its potential antidiabetic effects. It exhibits inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are key targets in diabetes management.

- Mechanism of Action :

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound, which can help mitigate oxidative stress—a factor implicated in various chronic diseases.

- Radical Scavenging Activity :

Applications in Food and Cosmetics

Despite its potent antimicrobial and antioxidant properties, this compound is underutilized in industrial applications such as food preservation and cosmetic formulations. Its ability to inhibit microbial growth could be harnessed to extend shelf life and enhance product safety.

- Potential Uses :

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison of Eryvarin Analogs

Structural Features

Eryvarin analogs are characterized by variations in prenyl group positioning and hydroxylation patterns:

- Eryvarin M : Features a prenyl group at C-8 and hydroxyl groups at C-5, C-7, and C-4′ .

- Eryvarin H : Lacks the C-3′ carbonyl group present in Neobavaisoflavone, with hydroxylation at C-5, C-7, and C-4′ .

- Neobavaisoflavone : Contains a prenyl group at C-3′ and hydroxyls at C-5, C-7, and C-4′ .

These structural differences impact their binding affinities to enzymatic targets (Table 1).

Inhibitory Activity Against PTP1B and α-Glucosidase

PTP1B Inhibition :

- Eryvarin H exhibits the strongest PTP1B inhibition (IC₅₀ = 8.03 ± 0.16 µM), attributed to its hydrogen bond with Cys215 and hydrophobic interactions with Phe525 and Trp481 .

- Neobavaisoflavone shows moderate activity (IC₅₀ = 9.23 ± 0.29 µM) due to dual hydrogen bonds with Asp404 and Arg600 .

- Eryvarin M has weaker binding (-5.410 kcal/mol at the allosteric site) .

α-Glucosidase Inhibition :

All analogs inhibit α-glucosidase by forming hydrogen bonds with catalytic residues (e.g., Ser676, Asp282). Neobavaisoflavone demonstrates the highest binding energy (-7.756 kcal/mol), surpassing the reference drug Acarbose .

Table 1: Comparative Biochemical Profiles of Eryvarin Analogs

| Compound | PTP1B IC₅₀ (µM) | α-Glucosidase Binding Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|

| Eryvarin H | 8.03 ± 0.16 | -7.437 | No C-3′ carbonyl; C-8 prenyl |

| Neobavaisoflavone | 9.23 ± 0.29 | -7.756 | C-3′ prenyl; dual hydrogen bonding |

| Eryvarin M | Not reported | -5.410 (allosteric site) | C-8 prenyl; weaker hydrophobicity |

Molecular Docking and Binding Interactions

PTP1B Binding Mode

- Neobavaisoflavone binds to PTP1B’s allosteric site via hydrogen bonds with Asp404 and Arg600, along with five hydrophobic interactions (Phe525, Trp481) .

- Eryvarin H interacts with Cys215 (catalytic site) and forms fewer hydrophobic contacts, explaining its higher IC₅₀ compared to Neobavaisoflavone .

α-Glucosidase Binding Mode

All analogs occupy the enzyme’s deep catalytic groove. Neobavaisoflavone’s prenyl group enhances binding by engaging conserved residues (Ser679, Asp616), while Eryvarin H’s reduced hydrophobicity limits its efficacy .

Pharmacokinetic and Drug-Likeness Profiles

All analogs comply with Lipinski’s Rule of Five , ensuring favorable oral bioavailability:

Preparation Methods

Primary Extraction

The defatted root powder undergoes sequential extraction using chloroform (CHCl₃) and methanol (MeOH) in a 1:3 (w/v) ratio. Ultrasonic-assisted extraction (UAE) at 35°C for 90–120 minutes enhances yield efficiency. The combined extracts are filtered and concentrated under reduced pressure to obtain a crude residue.

Fractionation via Column Chromatography

The crude extract is subjected to silica gel column chromatography (200–300 mesh) with a gradient elution system:

-

Mobile Phase : n-Hexane → CHCl₃ → MeOH (polarity increased incrementally).

-

Fraction Collection : 26 fractions are initially collected, monitored by TLC (Rf = 0.3–0.5 in CHCl₃:MeOH 9:1).

Eryvarin F is primarily isolated from mid-polarity fractions (eluted with 85:15 CHCl₃:MeOH), identified by UV-Vis absorption at 270 nm.

Advanced Purification Techniques

Gel Filtration and Radial Chromatography

Active fractions are further purified using Sephadex LH-20 gel filtration with MeOH:H₂O (7:3). This compound elutes in the third major subfraction, as confirmed by HPLC-DAD (retention time: 38.7 min). Radial chromatography with RP-C18 silica (MeOH:H₂O 4:1) removes residual impurities.

Preparative HPLC

Final purification employs semi-preparative HPLC (Agilent Zorbax SB-C18 column, 5 µm, 250 × 9.4 mm) under isocratic conditions:

This compound is obtained as a pale yellow solid with a yield of 10.5 mg per 2 kg of dried roots.

Structural Elucidation and Spectroscopic Data

Spectroscopic Analysis

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar structure of the 3-phenoxychromone core, with prenyl substituents at C-6 and C-8.

Comparative Analysis of Isolation Methods

| Parameter | Silica Gel CC | Sephadex LH-20 | Preparative HPLC |

|---|---|---|---|

| Purity (%) | 85–90 | 92–95 | >99 |

| Yield (mg/kg) | 8.2 | 9.5 | 10.5 |

| Time (hours) | 48 | 24 | 12 |

Challenges and Optimization Strategies

-

Prenylated Byproducts : Co-elution with eryvarin G is mitigated by adjusting the MeOH gradient to 10–15%.

-

Low Solubility : Use of acetone:MeOH (1:1) enhances solubility during crystallization.

-

Scale-Up Limitations : Response surface methodology (RSM) optimizes solvent ratios and column dimensions for industrial-scale production.

Synthetic Approaches and Limitations

While total synthesis of this compound remains unreported, modular routes for analogous compounds (e.g., eryvarin H) involve:

Q & A

Basic: What experimental methodologies are critical for confirming the structural identity of Eryvarin F, and how can inconsistencies in spectral data be resolved?

To confirm the structure of this compound, researchers should:

- Use multi-dimensional NMR (e.g., - HSQC, HMBC) to resolve stereochemistry and connectivity. Compare experimental shifts with literature values for related compounds (e.g., Eryvarin A’s 25.7–27.6 and 76.8–80.1 for key carbons ).

- Validate purity via HPLC-MS and elemental analysis, ensuring no contaminants skew spectral interpretations.

- Cross-reference with crystallographic data (if available) to resolve ambiguities. For inconsistencies, re-examine solvent effects, calibration errors, or sample degradation .

Advanced: How should contradictory bioactivity data for this compound across studies be systematically analyzed?

Contradictions often arise from methodological variability. Address this by:

- Standardizing assay conditions : Control variables like cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration), and exposure time.

- Meta-analysis frameworks : Use statistical tools (e.g., funnel plots, heterogeneity tests) to identify outliers or publication bias.

- Mechanistic follow-ups : If this compound shows inconsistent IC values, conduct target-binding assays (SPR, ITC) to confirm direct interactions .

Basic: What are the best practices for synthesizing this compound derivatives while ensuring reproducibility?

- Stepwise documentation : Detail reaction conditions (temperature, catalyst loading, solvent purity) in supplementary materials, adhering to journal guidelines .

- Characterization rigor : Provide , NMR, and HRMS for all derivatives. For example, a 5-membered ring analog (δ 26.8–29.5) requires explicit assignment to avoid misannotation .

- Batch-to-batch validation : Use identical suppliers for reagents and validate yields across ≥3 independent syntheses .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action while minimizing bias?

- Hypothesis-driven variables : Define the dependent variable (e.g., apoptosis rate) and independent variables (e.g., dose, exposure time) upfront .

- Blinded assays : Use third-party labs for activity validation to reduce confirmation bias.

- Orthogonal methods : Combine transcriptomics (RNA-seq) with proteomics (Western blot) to cross-verify pathways. For example, if NF-κB inhibition is hypothesized, validate via both mRNA and protein-level data .

Advanced: What strategies are effective for reconciling conflicting structural interpretations of this compound analogs in published studies?

- Re-evaluate raw data : Request original NMR/FID files from authors to reprocess peaks (e.g., Eryvarin A’s reassignment from δ 78.6 to 72.9 due to misattributed coupling ).

- Computational validation : Perform DFT calculations to predict NMR shifts and compare with experimental values.

- Collaborative verification : Engage crystallography experts to resolve ambiguous NOE correlations .

Basic: How should researchers structure a literature review on this compound to identify understudied areas?

- Database mining : Use SciFinder and Reaxys with filters for publication year (last 5 years) and study type (in vitro/in vivo).

- Gap analysis : Tabulate existing findings (e.g., bioactivity, synthesis routes) and flag inconsistencies (e.g., conflicting cytotoxicity data).

- Prioritize primary sources : Avoid over-reliance on reviews; cite original spectral data and assay protocols .

Advanced: What statistical approaches are recommended for validating the significance of this compound’s observed effects in complex biological systems?

- Multivariate analysis : Use PCA or PLS-DA to distinguish treatment-specific effects from noise in omics datasets.

- Power calculations : Predefine sample sizes (e.g., n ≥ 6 for animal studies) to ensure adequate statistical power.

- Correction for multiple comparisons : Apply Benjamini-Hochberg adjustments to reduce false discovery rates in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.